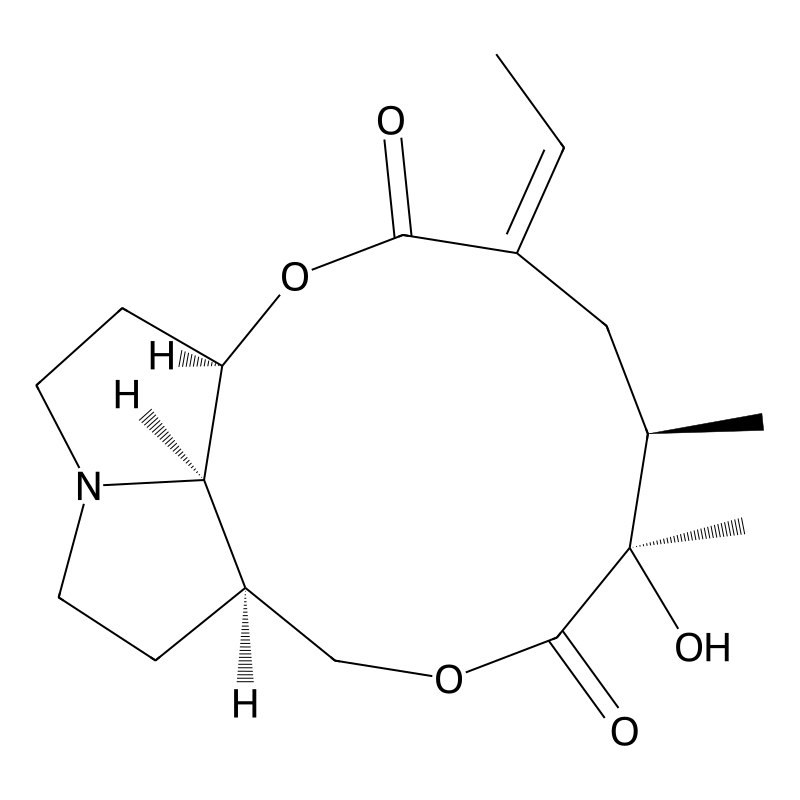

Platyphylline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Platyphylline is a naturally occurring alkaloid found in various plants, primarily in the Apocynaceae family, including Senecio platyphyllus and Rhaphidophora glauca []. While it has limited therapeutic use in humans due to safety concerns, it holds some potential in scientific research due to its diverse pharmacological effects. Here's a closer look at its applications:

Neuromodulatory Properties:

Platyphylline exhibits anticholinergic activity, meaning it blocks the action of acetylcholine, a neurotransmitter involved in various brain functions, including muscle movement, memory, and learning []. This property has made it a valuable tool in studying the role of acetylcholine in various neurological disorders like Parkinson's disease and Alzheimer's disease [, ].

Anticonvulsant Effects:

Studies have shown that platyphylline possesses anticonvulsant properties, potentially offering benefits in treating epilepsy. Research suggests it might act by modulating various neurotransmitter systems, including the GABAergic system, which plays a crucial role in controlling neural excitability [, ].

Other Potential Applications:

Beyond its established effects, platyphylline is being explored for its potential in other areas of scientific research. Some preliminary studies suggest it might have:

Platyphylline is a toxic pyrrolizidine alkaloid primarily derived from the plant species Senecio platyphyllus and other related Senecio species. Its chemical formula is and it exhibits a crystalline structure with a melting point of approximately 129°C . Platyphylline is known for its significant biological activities, particularly its interaction with the nervous system, where it acts as an antagonist at muscarinic acetylcholine receptors, leading to effects such as pupil dilation and smooth muscle relaxation.

Platyphylline undergoes various chemical transformations, including oxidation and reduction reactions. The oxidized form can be readily converted into its reduced counterpart using nascent hydrogen. Hydrolysis reactions also yield products such as platynecine and platynecic acid, indicating a complex molecular structure that influences its reactivity .

The biological activity of platyphylline is primarily linked to its pharmacological effects on the nervous system. It inhibits parasympathetic nerve impulses, resulting in muscle relaxation and modulation of neurotransmitter release. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are crucial for its metabolism and detoxification processes . Additionally, it influences gene expression related to inflammatory responses and cell cycle regulation.

Platyphylline can be synthesized through several methods, often involving extraction from plant sources or synthetic pathways. One method includes the precipitation of platyphylline hydrotartrate from an alcoholic solution combined with tartaric acid, followed by crystallization processes that enhance purity . The yield can vary based on the alkaloid content in the raw materials used, typically around 1.15 kg per ton of raw material with an alkaloid concentration of 0.4% .

Platyphylline has several applications in pharmacology due to its ability to relax smooth muscles and modulate neurotransmitter activity. It is utilized in treating conditions that require muscle relaxation, such as gastrointestinal spasms and other disorders involving the autonomic nervous system. Its interactions at muscarinic receptors make it a subject of interest in studies related to cholinergic signaling pathways.

Research has demonstrated that platyphylline interacts significantly with acetylcholine receptors, inhibiting their activity and leading to various physiological effects. These interactions have been studied extensively in laboratory settings, revealing dose-dependent effects on cellular functions and gene expression related to inflammation and muscle contraction . Furthermore, studies have indicated potential metabolic pathways involving cytochrome P450 enzymes that may influence the pharmacokinetics of platyphylline .

Platyphylline shares structural similarities with other pyrrolizidine alkaloids, which include:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Seneciphylline | Exhibits similar biological activity but different receptor interactions. | |

| Neoplatyphylline | A derivative with altered pharmacological properties. | |

| Jacoline | Known for different metabolic pathways and effects on cell signaling. | |

| Platynecine | Hydrolysis product of platyphylline; exhibits distinct biological activity. |

Platyphylline is unique due to its specific interactions with muscarinic receptors and its pronounced effects on smooth muscle relaxation compared to these similar compounds. Its complex molecular structure contributes to its distinctive reactivity and biological profile, making it a valuable compound for further research in pharmacology and toxicology .

XLogP3

Boiling Point

Density

Melting Point

UNII

Related CAS

Other CAS

Wikipedia

Dates

2. KRAMARENKO VF. Novaia kachestvennaia reaktsiia na platifillin [New qualitative reaction for platyphylline]. Aptechn Delo. 1953 Mar-Apr;2(2):52-3. Undetermined Language. PMID: 13051139

3. DIANOVA RG. [Effect of platyphylline on the activity of certain substances depressing the central nervous system]. Farmakol Toksikol. 1960 Mar-Apr;23:106-9. Russian. PMID: 13722610.

4. DIANOVA RG. [On the mechanism of hypotensive effects of platyphylline]. Farmakol Toksikol. 1960 Jan-Feb;23:13-7. Russian. PMID: 13816530.

5. MASHKOVSKII MD, IAKOVLEVA AI, SHAKHNAZAROVA NG. [On the problem of the effect of platyphylline on morphological structures of the organism in experimental animals]. Farmakol Toksikol. 1960 Jul-Aug;23:335-41. Russian. PMID: 13767760.